1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-11-6-5-10-15(16)21(17-12-7-13-19-17)18(22)20-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVVTACCJNSEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(C2=NCCC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyrrole with 2-methoxyphenyl isocyanate and phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Research indicates that this compound exhibits notable antitumor activity and may also have implications in treating neurodegenerative diseases.
Antitumor Activity
Studies have demonstrated that derivatives of pyrrole compounds can inhibit cell proliferation across various cancer cell lines. The mechanisms of action include:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Disruption of Cell Cycle Progression : Preventing cancer cells from dividing and proliferating.
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| This compound | A549 (Lung Cancer) | TBD | TBD |
The specific IC50 value for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea against A549 cells is yet to be determined, but related studies suggest promising antitumor potential.
Applications in Neurological Disorders
Recent studies suggest potential applications in treating Alzheimer’s disease through the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
Case Study Insights
A study focusing on polysubstituted pyrrole derivatives highlighted the design and synthesis of compounds aimed at selectively inhibiting AChE. These compounds showed promise in improving cognitive functions in preclinical models, indicating a potential pathway for the development of new Alzheimer’s therapies .
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(2-methoxyphenyl)urea: Similar structure but different substitution pattern.
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-phenylurea: Similar structure with a different position of the methoxy group.
Uniqueness
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as enzyme inhibitors and receptor modulators. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 307.36 g/mol. The structure features a pyrrole moiety, which is critical for its biological activity, and multiple aromatic rings that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.36 g/mol |
| CAS Number | 915188-99-7 |
Research indicates that compounds like this compound can interact with various biological targets including enzymes and receptors. The urea group allows for the formation of stable hydrogen bonds with these targets, which can modulate cellular pathways involved in diseases such as cancer and inflammation.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective growth inhibition .
- Mechanisms of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and disruption of cell cycle progression. Specific interactions with tubulin have been noted, suggesting that it may act as a microtubule destabilizer similar to other known anticancer agents .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Targeting Kinases : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition could lead to reduced proliferation of cancer cells .
- Other Enzymatic Interactions : Its urea structure allows it to interact with various enzymes involved in metabolic pathways, which may contribute to its overall biological activity .
Study 1: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic potential of various urea derivatives, this compound was found to have an IC50 value of approximately 15 µM against the A549 cell line. This indicates a promising level of potency compared to other derivatives tested in the same series .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study revealed that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells, highlighting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea, and what factors influence reaction yields?
Methodological Answer: The compound can be synthesized via base-assisted cyclization of substituted pyrrolidinone intermediates. Key steps include:
- Cyclization : Use of tertiary amines (e.g., triethylamine) as catalysts in aprotic solvents (e.g., THF or DCM) to promote intramolecular cyclization. Reaction temperatures typically range between 60–80°C .
- Substitution Reactions : Coupling of 2-methoxyphenyl and phenylurea moieties via nucleophilic aromatic substitution, requiring controlled pH (7.5–8.5) to avoid side reactions .
- Yield Optimization : Factors include stoichiometric ratios (1:1.2 for amine:carbonyl), solvent polarity (higher polarity improves cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Example Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Triethylamine | THF | 70 | 46–63 |
| Purification | Silica gel | Ethyl acetate/hexane | RT | 85–90 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Analysis :
- ¹H NMR : Look for characteristic peaks: δ 7.2–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 2.5–3.0 ppm (pyrrolidine protons) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons in the pyrrolidine ring .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- FTIR : Identify urea C=O stretch at ~1640–1680 cm⁻¹ and N-H bending at ~1540 cm⁻¹ .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., using slow evaporation in ethanol/water) and comparing experimental bond angles/lengths with computational models .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal-packing effects .
- Dynamic NMR : Use variable-temperature ¹H NMR to detect hindered rotation in the urea moiety, which may explain splitting patterns .
Q. How can the reaction mechanism of this compound’s formation be elucidated using kinetic studies?
Methodological Answer:
- Pseudo-First-Order Kinetics : Fix the concentration of one reactant (e.g., 2-methoxyphenylamine) and monitor urea formation via HPLC at 254 nm. Plot ln([reactant]) vs. time to determine rate constants .
- Isotope Labeling : Introduce deuterium at the pyrrolidine nitrogen to track proton transfer steps via mass spectrometry .
- Computational Modeling : Use Gaussian or ORCA to calculate transition-state energies for cyclization steps. Compare activation barriers with experimental rates .
Q. How does solvent choice impact the efficiency of multi-step syntheses involving this compound?
Methodological Answer:
- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of amine groups in substitution reactions but may promote side reactions (e.g., hydrolysis of urea). Use with desiccants (molecular sieves) .
- Low-Polarity Solvents (Toluene, DCM) : Improve cyclization yields by stabilizing transition states via hydrophobic interactions. Avoid for acid-sensitive intermediates .
- Solvent-Free Conditions : Microwave-assisted synthesis at 100–120°C reduces reaction time (30–60 min) but requires rigorous temperature control to prevent decomposition .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point data reported for derivatives of this compound?
Methodological Answer:
- Recrystallization : Purify the compound using mixed solvents (e.g., methanol/chloroform) to remove impurities affecting melting points .
- DSC Analysis : Perform differential scanning calorimetry to identify polymorphic forms. Heating rates of 5–10°C/min are optimal .
- Interlab Validation : Compare data with independent syntheses using standardized protocols (e.g., IUPAC guidelines) .
Safety and Handling
Q. What precautions are recommended for handling pyrrolidine-urea derivatives in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., triethylamine) .
- PPE : Wear nitrile gloves and safety goggles; pyrrolidine derivatives may cause skin irritation .
- Waste Disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .
Computational and Experimental Integration
Q. How can researchers integrate computational chemistry with experimental data to predict this compound’s reactivity?
Methodological Answer:
- MD Simulations : Use GROMACS to model solvation effects on urea hydrolysis. Compare simulated half-lives with experimental stability tests .
- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina. Validate with in vitro enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
